

Application Notes and Protocols for Humanized Mouse Models in Malaria Drug Testing

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Humanized mouse models are indispensable tools in the preclinical evaluation of novel antimalarial drug candidates. By engrafting immunodeficient mice with human cells or tissues, these models can recapitulate key aspects of human malaria infection, which is not possible in standard rodent models due to the host specificity of human Plasmodium species. These chimeric models allow for the in vivo assessment of drug efficacy against the human pathogens Plasmodium falciparum and Plasmodium vivax, providing crucial data on parasite clearance, stage-specific activity, and potential for resistance development. This document provides detailed application notes and protocols for the use of humanized mouse models in malaria drug discovery and development.

Types of Humanized Mouse Models for Malaria Research

Several types of humanized mouse models have been developed to study different stages of the malaria parasite life cycle. The choice of model depends on the specific research question and the stage of the parasite being targeted.

1. Human Red Blood Cell (huRBC) Engrafted Mice for Blood-Stage Malaria:



These models are used to study the asexual blood stages of P. falciparum, which are responsible for the clinical symptoms of malaria. Immunodeficient mouse strains, such as NOD-scid IL2Rycnull (NSG) mice, are commonly used as they can support the engraftment and maintenance of human red blood cells.[1]

2. Human Hepatocyte (huHep) Chimeric Mice for Liver-Stage Malaria:

To study the pre-erythrocytic or liver stage of malaria, immunodeficient mice with liver injury are transplanted with human hepatocytes.[2] These models are crucial for testing drugs that target the initial, asymptomatic phase of infection. Commonly used mouse strains include:

- SCID/Alb-uPA mice: These mice express a urokinase-type plasminogen activator (uPA) transgene in the liver, which causes hepatocyte damage, allowing for repopulation with transplanted human hepatocytes.[2]
- FRG (Fah-/-Rag2-/-IL2Rynull) mice: These mice have a genetic deletion of the fumarylacetoacetate hydrolase (FAH) gene, leading to liver damage that can be rescued by the drug NTBC. Withdrawal of NTBC allows for selective expansion of transplanted human hepatocytes.[2]
- 3. Dual Humanized Mice for Complete Life Cycle Studies:

To model the complete P. falciparum life cycle from the liver stage to the blood stage, FRG mice are first engrafted with human hepatocytes and subsequently with human red blood cells.

[3] These "dual-humanized" models are invaluable for studying the transition from the liver to the blood stage and for testing interventions that target this critical step.[4]

Data Presentation: Efficacy of Antimalarial Drugs in Humanized Mouse Models

The following tables summarize quantitative data on the efficacy of various antimalarial drugs tested in different humanized mouse models.

Table 1: Efficacy of Antimalarial Drugs against P. falciparum Blood Stages in huRBC-Engrafted Mice



Drug	Mouse Model	Parasite Strain	Efficacy Metric (ED90 in mg/kg)	Reference
Chloroquine	NOD/SCID/IL2R ynull	Pf3D70087/N9	4.9 ± 0.5	[4]
Artesunate	NOD/SCID/IL2R ynull	Pf3D70087/N9	12.9 ± 1.0	[4]
Pyrimethamine	NOD/SCID/IL2R ynull	Pf3D70087/N9	0.5 ± 0.2	[4]
Chloroquine	HM-β2mnull	Pf3D70087/N9	4.4 ± 1.0	[4]
Artesunate	HM-β2mnull	Pf3D70087/N9	12.7 ± 1.3	[4]
Pyrimethamine	HM-β2mnull	Pf3D70087/N9	0.9 ± 0.2	[4]

ED90: Effective dose that reduces parasitemia by 90% compared to untreated controls.

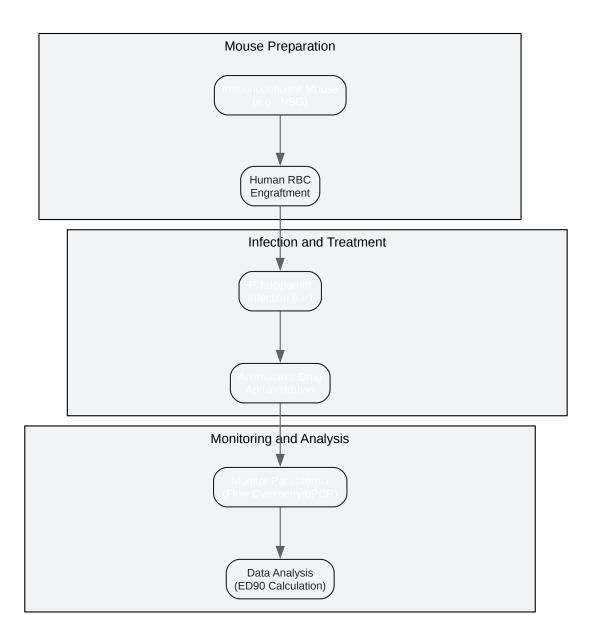
Table 2: Gametocytocidal Activity of Primaquine in a Humanized Mouse Model

Drug	Mouse Model	Parasite Stage	Efficacy Metric	Reference
Primaquine	NSG	Gametocytes	Clearance of gametocytes	[5]

Experimental Workflows and Signaling Pathways

The following diagrams illustrate key experimental workflows and a relevant signaling pathway in malaria drug testing using humanized mouse models.

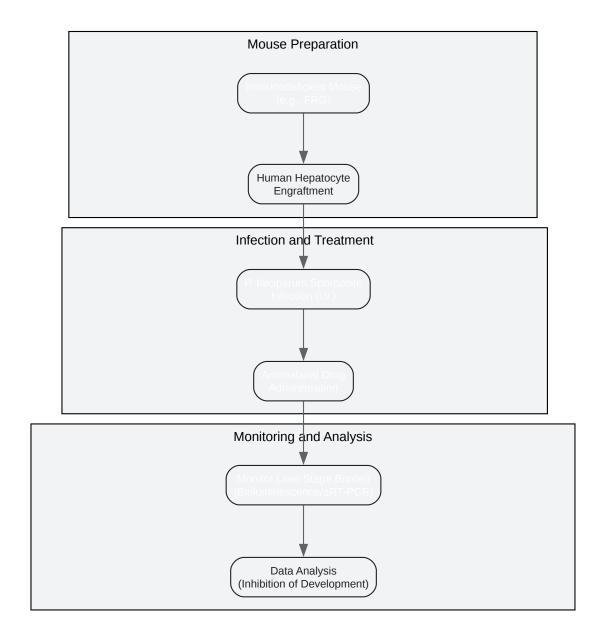




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Figure 1. Experimental workflow for testing antimalarial drugs against blood-stage *P. falciparum*.

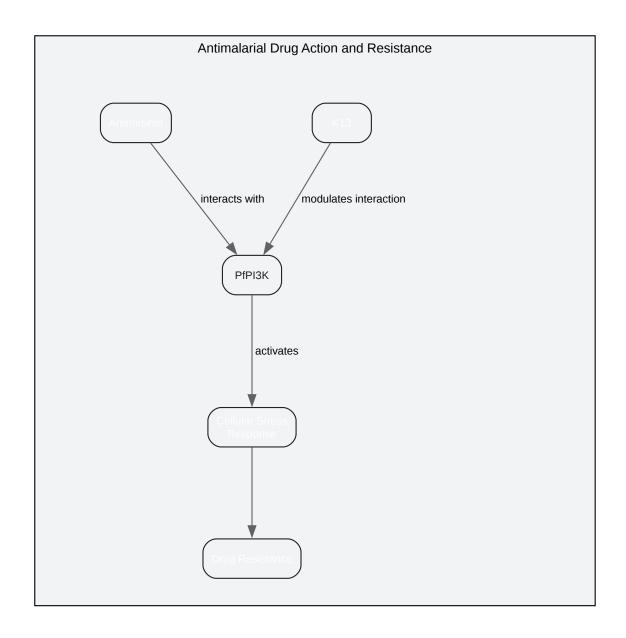




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Figure 2. Experimental workflow for testing antimalarial drugs against liver-stage *P. falciparum*.





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Figure 3. Simplified signaling pathway associated with Artemisinin action and resistance in *P. falciparum*.

Experimental Protocols



Protocol 1: Human Red Blood Cell (huRBC) Engraftment in NSG Mice for Blood-Stage Malaria Studies

Materials:

- NOD-scid IL2Rycnull (NSG) mice
- Human red blood cells (huRBCs), type O, Rh-negative
- RPMI-1640 medium
- Liposome-encapsulated clodronate
- Anti-mouse neutrophil antibody (clone NIMP-R14)
- P. falciparum asexual stage culture

Procedure:

- Immunomodulation: To enhance huRBC engraftment, deplete murine macrophages and neutrophils.
 - Administer liposome-encapsulated clodronate (e.g., 6.25 mg/kg) intraperitoneally (i.p.).
 - Administer anti-mouse neutrophil antibody (e.g., 1 mg/kg) i.p.
- huRBC Engraftment:
 - Wash huRBCs twice with RPMI-1640 medium.
 - Resuspend huRBCs to a 50% hematocrit in RPMI-1640.
 - Inject 0.75 mL of the huRBC suspension i.p. daily for several days to achieve a stable chimerism of >20%.
- Infection:
 - Once stable huRBC engraftment is achieved, infect the mice intravenously (i.v.) with in vitro cultured P. falciparum parasites (e.g., 20 x 106 infected RBCs).



- Monitoring Parasitemia:
 - Collect a small volume of peripheral blood from the tail vein daily or every other day.
 - Determine parasitemia by Giemsa-stained thin blood smears or by flow cytometry using a DNA-binding dye (e.g., SYBR Green I) and an anti-human glycophorin A antibody.

Protocol 2: Human Hepatocyte Engraftment in FRG Mice for Liver-Stage Malaria Studies

Materials:

- FRG (Fah-/-Rag2-/-IL2Rynull) mice
- Cryopreserved primary human hepatocytes
- 2-(2-nitro-4-trifluoromethylbenzoyl)-1,3-cyclohexanedione (NTBC)
- P. falciparum sporozoites

Procedure:

- Mouse Preparation:
 - Maintain FRG mice on water containing NTBC to prevent liver damage.
- Hepatocyte Transplantation:
 - Withdraw NTBC from the drinking water 24 hours before transplantation to induce liver injury.
 - Thaw cryopreserved human hepatocytes according to the supplier's protocol.
 - Under anesthesia, inject approximately 1 x 106 viable human hepatocytes intrasplenically.
 - Return mice to NTBC-containing water 24-48 hours after transplantation.
- Engraftment Confirmation:



- Monitor the level of human hepatocyte engraftment by measuring human albumin levels in the mouse serum. High levels of engraftment (>90%) can be achieved.[2]
- Sporozoite Infection:
 - Infect humanized FRG mice by i.v. injection of P. falciparum sporozoites dissected from the salivary glands of infected Anopheles mosquitoes.
- Assessment of Liver-Stage Development:
 - At desired time points post-infection (e.g., 5-7 days), sacrifice the mice and harvest the livers.
 - Assess liver-stage parasite burden by:
 - qRT-PCR: Quantify parasite-specific 18S rRNA.
 - Immunofluorescence Assay (IFA): Stain liver sections with antibodies against parasite proteins (e.g., CSP, MSP-1).
 - In vivo Bioluminescence Imaging: If using luciferase-expressing parasites, inject luciferin and image the anesthetized mouse.[6]

Protocol 3: Antimalarial Drug Efficacy Testing

Materials:

- Infected humanized mice (either huRBC-engrafted or huHep-chimeric)
- · Antimalarial drug candidates
- Appropriate vehicle for drug formulation

Procedure:

- Drug Administration:
 - Randomly assign infected mice to treatment and control groups.



- Administer the drug candidate via the desired route (e.g., oral gavage, i.p. injection) at various doses for a defined period (e.g., 4-day suppressive test).
- Administer the vehicle alone to the control group.
- Efficacy Assessment (Blood Stage):
 - Monitor parasitemia daily as described in Protocol 1.
 - Calculate the percent reduction in parasitemia in the treated groups compared to the control group.
 - Determine the ED50 and ED90 values by fitting the dose-response data to a suitable model.
- Efficacy Assessment (Liver Stage):
 - At the end of the treatment period, assess the liver-stage parasite burden as described in Protocol 2.
 - Calculate the percent inhibition of liver-stage development in the treated groups compared to the control group.

Conclusion

Humanized mouse models provide a powerful and clinically relevant platform for the preclinical evaluation of antimalarial drugs. The protocols and data presented here offer a comprehensive guide for researchers to establish and utilize these models effectively. Continued refinement of these models, including the development of mice with a fully humanized immune system, will further enhance their predictive value for human clinical outcomes.[7][8]

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